molecular formula C21H25NO3 B13862857 3-Phenylpropyl 2-piperidin-4-yloxybenzoate

3-Phenylpropyl 2-piperidin-4-yloxybenzoate

Cat. No.: B13862857
M. Wt: 339.4 g/mol
InChI Key: YIRNIGLLIPYQNC-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-piperidin-4-yloxybenzoate is an organic compound that features a piperidine ring, a phenylpropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 3-phenylpropyl alcohol with 2-piperidin-4-yloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Phenylpropyl 2-piperidin-4-yloxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl benzoate: Lacks the piperidine ring, used in perfumes and fragrances.

    4-(3-Phenylpropyl)piperidine: Similar structure but lacks the benzoate ester.

Uniqueness

3-Phenylpropyl 2-piperidin-4-yloxybenzoate is unique due to the combination of the piperidine ring, phenylpropyl group, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

3-phenylpropyl 2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C21H25NO3/c23-21(24-16-6-9-17-7-2-1-3-8-17)19-10-4-5-11-20(19)25-18-12-14-22-15-13-18/h1-5,7-8,10-11,18,22H,6,9,12-16H2

InChI Key

YIRNIGLLIPYQNC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)OCCCC3=CC=CC=C3

Origin of Product

United States

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